Acryloylurea

Description

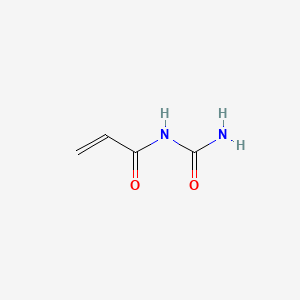

Structure

3D Structure

Properties

IUPAC Name |

N-carbamoylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(5)8/h2H,1H2,(H3,5,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGLSABDGQOSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337605 | |

| Record name | Acryloylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20602-79-3 | |

| Record name | N-(Aminocarbonyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20602-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acryloylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Acryloylurea and Its Derivatives

Synthesis of Complex Acryloylurea Derivatives

Structurally Modified Acryloylurea Scaffolds

The core acryloylurea structure can be systematically modified to create a diverse array of derivatives with altered chemical and physical properties. These modifications often involve substitutions on the nitrogen atoms of the urea (B33335) moiety or alterations to the acryloyl group. For instance, N-alkylation and the introduction of aromatic or heteroaromatic substituents are common strategies to generate libraries of compounds for various investigations, including biological activity studies nih.govirb.hr.

One notable approach involves the synthesis of substituted cinnamoyl urea derivatives, prepared by reacting various cinnamoyl chloride derivatives with urea derpharmachemica.com. This method allows for the introduction of different functional groups at specific positions on the phenyl ring of the cinnamoyl moiety, leading to compounds with varied physicochemical properties. For example, the synthesis of 1-((E)-3-(4-aminophenyl)acryloyl)urea and related compounds (3a-3e) has been reported, detailing their synthesis, yields, and melting points derpharmachemica.com.

Chemical Reactivity and Transformation Pathways of Acryloylurea

Cyclization Reactions to Heterocyclic Systems

Acryloylurea and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds, most notably pyrimidine (B1678525) and uracil (B121893) derivatives. These transformations often involve intramolecular cyclization or cyclocondensation reactions under specific conditions.

The synthesis of pyrimidine and uracil derivatives from acryloyl-containing precursors has been well-documented. For instance, N¹-(phosphonoalkyl)uracils have been efficiently prepared through a two-step process involving the reaction of ω-aminoalkylphosphonates with (E)-3-ethoxyacryloyl isocyanate, followed by uracil ring closure. This cyclization step is typically carried out under acidic conditions, such as refluxing in a 2 M sulfuric acid solution in dioxane for approximately 20 hours, followed by neutralization and workup beilstein-journals.org. In related studies, acryloylurea intermediates have also been subjected to acidic conditions, like refluxing in 5% sulfuric acid for 3 hours, leading to the formation of uracil derivatives after neutralization cardiff.ac.uk. These methods highlight the utility of acryloylurea frameworks in constructing the pyrimidine ring system, a core structure in many biologically important molecules beilstein-journals.orgresearchgate.net.

While specific detailed mechanisms for intramolecular rearrangements of acryloylurea itself are not extensively detailed in the provided literature, the formation of pyrimidine rings from acryloylurea intermediates implies ring-closure processes. For example, it has been noted that certain acryloylurea intermediates can be readily converted to pyrimidines, suggesting that intramolecular cyclization pathways are operative within these structures ncl.res.in. These transformations likely involve the reactive functionalities within the acryloylurea molecule, such as the carbonyl groups and the unsaturated vinyl system, participating in concerted or stepwise ring-forming reactions.

Nucleophilic Addition Reactions Involving Acryloylurea Moieties

The α,β-unsaturated carbonyl system within the acryloyl moiety of acryloylurea renders it susceptible to nucleophilic addition reactions, particularly Michael (1,4-conjugate) additions. In these reactions, the electron-deficient β-carbon of the acryloyl group acts as a Michael acceptor, readily reacting with nucleophiles.

Common nucleophiles that can participate in such additions include amines (aza-Michael addition) and thiols. These reactions are fundamental in modifying acryloylurea-containing structures or incorporating them into larger molecular frameworks nih.gov. For instance, cellulose (B213188) acrylate (B77674), which contains an acryloyl group, has been shown to react with various functionalized nucleophiles, such as secondary amines and thiols, serving as a Michael donor nih.gov. The general mechanism of Michael addition involves the nucleophilic attack at the β-carbon, followed by proton transfer to the α-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond commonorganicchemistry.comwikipedia.org.

Electrophilic Transformations of Acryloylurea

Acryloylurea can undergo transformations involving electrophilic attack. A notable example is the hydrochlorination of acryloylureas using titanium tetrachloride (TiCl₄) in the presence of an alcohol, such as 2-propanol oup.com. This reaction proceeds via an electrophilic mechanism where TiCl₄ chelates with the carbonyl oxygen atoms of both the acyl and urea (B33335) groups, activating the β-carbon of the acryloyl moiety. The subsequent attack by the alcohol on the titanium atom triggers the migration of chlorine atoms to the β-carbon, resulting in the formation of chloroacylureas oup.com. The reactivity of different alcohols in this process follows an order, with 2-propanol being particularly effective, and the reaction is favored in non-polar solvents like toluene (B28343) oup.com.

Kinetics and Mechanism of Acryloylurea Reactions

The study of the kinetics and mechanisms of acryloylurea reactions provides insight into their reaction rates, pathways, and the factors influencing them.

Kinetic studies are essential for characterizing chemical reactions. For certain urea derivatives, kinetic analyses have revealed a total reaction order, often found to be second order researchgate.net. Such studies aim to determine key parameters like the activation energy (Ea) and the pre-exponential factor (A), which are critical for understanding the reaction's energy barrier and the frequency of molecular collisions. For example, in the context of enzyme inhibition studies involving adamantanyl-acryloylurea, kinetic parameters such as inhibition constants (Kᵢ, kᵢₙₐ<0xE1><0xB5><0x9C>ₜ) and IC₅₀ values have been determined, providing quantitative measures of their interaction and reaction rates with biological targets nih.gov. These parameters are derived from analyzing reaction progress over time under varying conditions, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates.

Influence of Solvent Systems on Reaction Pathways

General Principles of Solvent Influence on Reaction Pathways

Solvents can alter reaction pathways by:

Stabilizing or destabilizing transition states: Polar solvents, for instance, can stabilize charged or polar transition states, potentially lowering activation energies and favoring specific reaction mechanisms rsc.orgfrontiersin.orgmdpi.com. Conversely, non-polar solvents may favor different pathways.

Modulating reactant and intermediate solubility and reactivity: The ability of a solvent to dissolve reactants and intermediates, and the strength of solute-solvent interactions, directly impact their effective concentration and reactivity wisc.edumdpi.com.

Participating in the reaction mechanism: In some cases, solvents can act as reactants or catalysts, or influence catalytic cycles. For example, protic solvents can provide hydrogen sources, which can inhibit side reactions and increase yields in certain conversions frontiersin.orgmdpi.com.

Affecting molecular conformation: Solvents can influence the conformational preferences of molecules, which in turn can dictate their reactivity and selectivity in chemical transformations frontiersin.org.

Specific Observations for Acryloylurea and Related Systems

Research indicates that acryloylurea can undergo substitution reactions in various organic solvents, including ether, toluene, and chloroform (B151607) benchchem.com. However, detailed comparative studies on how these specific solvents influence the pathways of these substitution reactions are not extensively documented.

In the context of polymerization, studies involving acryloylurea derivatives have shown that the choice of solvent can indeed direct the reaction pathway. For instance, in the stereospecific anionic polymerization of acryloylurea derivatives, the use of tetrahydrofuran (B95107) (THF) as a solvent was observed to lead to an increase in the proportion of CH-containing units within the resulting polymer researchgate.net. This suggests that THF, potentially due to its polarity and coordinating ability, facilitates a different polymerization mechanism or intermediate stabilization compared to other potential solvents, thereby altering the polymer's structural outcome.

For acrylate polymerization in general, it has been noted that solvent choice can significantly impact the polymerization rate and the properties of the resulting polymer. For example, dioxane has been associated with higher polymerization rates compared to aromatic solvents in the polymerization of acrylates tu-clausthal.de. Similarly, in atom transfer radical polymerization (ATRP), polar solvents like acetonitrile (B52724) can sometimes lead to less controlled polymerizations due to the stabilization of catalytic species, whereas less polar solvents like anisole (B1667542) may afford better control rsc.org. Dimethyl sulfoxide (B87167) (DMSO) has also been shown to lower termination rates in methacrylate (B99206) free radical polymerization, potentially improving the degree of conversion researchgate.net.

Data Tables

Due to the limited availability of specific, comparative quantitative data on the influence of various solvent systems on the reaction pathways of acryloylurea itself within the scope of the provided search results, a detailed data table illustrating these effects cannot be generated. The existing findings offer qualitative insights into solvent influence, particularly in related polymerization processes, highlighting the importance of solvent selection in directing chemical outcomes.

Polymerization Science of Acryloylurea Monomers

Homopolymerization Mechanisms of Acryloylurea

Homopolymerization refers to the polymerization of a single type of monomer. Acryloylurea can potentially undergo polymerization via several mechanisms, each with distinct initiation, propagation, and termination steps.

Radical Polymerization Studies

Radical polymerization is a widely employed method for vinyl monomers. Studies indicate that the presence of the urea (B33335) group in acryloylurea influences its polymerization kinetics. Specifically, research has shown that the urea group in acryloylurea slows down polymerization kinetics when compared to similar monomers like acrylamide (B121943) benchchem.com. This moderation in reaction rate can be attributed to the electronic and steric effects of the urea functionality, potentially affecting the stability of radical intermediates or the propagation step itself. While specific detailed studies on the radical homopolymerization of acryloylurea are limited in the provided search results, the general principles of radical polymerization, including initiation by free radicals and propagation through chain growth, are applicable fujifilm.comsigmaaldrich.comresearchgate.net. Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization are also applicable to a broad range of vinyl monomers and could potentially offer precise control over the molecular weight and architecture of poly(acryloylurea) fujifilm.comsigmaaldrich.com.

Anionic Polymerization and Hydrogen-Transfer Mechanisms

Anionic polymerization involves monomers with electron-withdrawing groups and initiators that generate nucleophilic species uomustansiriyah.edu.iqdu.edu.egsemanticscholar.org. Studies involving acryloylurea derivatives have specifically investigated their behavior in anionic polymerization. Research has indicated that in the polymerization of certain acryloylurea derivatives, hydrogen transfer from the amino proton of the urea group occurred minimally during the polymerization process researchgate.net. This suggests that the primary mechanism of chain growth in these specific anionic polymerization systems did not heavily rely on proton abstraction from the urea moiety, allowing for more controlled propagation. Anionic polymerization is known for its ability to proceed without termination or chain transfer in carefully controlled systems, leading to "living" polymer chains, which can be beneficial for synthesizing polymers with well-defined architectures du.edu.egsemanticscholar.org. Acryloylurea derivatives have been successfully polymerized using anionic initiation, alongside radical initiation researchgate.net.

Cationic Polymerization Potential

Cationic polymerization typically involves monomers with electron-donating substituents that can stabilize a positive charge du.edu.egwikipedia.orgmit.edu. While cationic polymerization is a significant method for various vinyl monomers like vinyl ethers and styrenes wikipedia.orgmit.edu, the direct investigation into the cationic polymerization potential of acryloylurea itself is not extensively detailed in the provided literature. Cationic polymerization can be faster than anionic or free radical polymerization but is often more challenging to control, with a higher propensity for chain transfer and side reactions, making the formation of "living" cationic systems difficult for many monomers mit.edu. The presence of the urea group in acryloylurea might influence its suitability for cationic polymerization, potentially due to interactions with cationic initiators or intermediates. Further research would be required to fully elucidate its potential in this polymerization mechanism.

Copolymerization Strategies with Acryloylurea

Copolymerization involves the reaction of two or more different monomers to form a polymer chain. Acryloylurea can be incorporated into polymer chains with various comonomers, allowing for the tailoring of material properties.

Integration with Vinyl Monomers

Acryloylurea can be effectively copolymerized with a range of vinyl monomers. It has been identified as a hydrophilic monomer that can be incorporated into polymer chains alongside N-vinyl lactams and unsaturated amides, contributing to the development of water-soluble polymers for specific applications google.com. Furthermore, its use in copolymer formulations for applications such as conformable bandages suggests its compatibility with other addition-polymerizable monomers, including those with vinyl functionalities google.com. The general field of vinyl monomer copolymerization is vast, encompassing monomers like styrene (B11656) and vinyl acetate, where copolymerization strategies are employed to modify properties such as degradability, thermal stability, and mechanical performance researchgate.netnus.edu.sggantrade.comcornell.edu. The controlled radical polymerization techniques are also highly applicable to copolymerizing vinyl monomers, enabling precise control over composition and sequence distribution sigmaaldrich.com.

Copolymerization with Other Acrylic and Methacrylic Monomers

Acryloylurea can also be copolymerized with other acrylic and methacrylic monomers, which are fundamental building blocks in polymer chemistry. These comonomers include widely used materials such as methyl methacrylate (B99206), ethyl acrylate (B77674), and acrylic acid nus.edu.sggantrade.com. Copolymerization with these monomers allows for the systematic tuning of polymer properties. For instance, short-chain acrylic monomers like methyl methacrylate tend to produce harder, more brittle polymers with higher cohesion, while longer-chain monomers such as butyl acrylate yield softer, more flexible polymers gantrade.com. The inclusion of monomers like acrylonitrile (B1666552) or (meth)acrylamide can enhance solvent and oil resistance gantrade.com. Studies have demonstrated the successful copolymerization of methacrylic acid with butyl acrylate, highlighting the ability to tailor properties like hydrophilicity through controlled monomer ratios ikm.org.my. Acryloylurea's incorporation into such systems offers the potential to introduce the specific characteristics of the urea group into the resulting acrylic or methacrylic copolymers, thereby expanding the range of achievable material properties nus.edu.sgmarquette.edu.

Advanced Materials and Engineering Applications of Acryloylurea Based Systems

Design and Synthesis of Functional Polymers

The design and synthesis of functional polymers derived from acryloylurea are foundational to their application in advanced materials. The acryloyl group serves as a versatile platform for polymerization, primarily through free-radical mechanisms, allowing for the creation of homopolymers and copolymers with a wide range of properties. The urea (B33335) functionality imparts unique characteristics to the resulting polymers, such as the ability to form strong hydrogen bonds, which can significantly influence their mechanical properties, thermal stability, and interaction with other molecules.

The synthesis of functional polymers based on acryloylurea can be tailored to specific applications by copolymerizing it with other vinyl monomers. This approach allows for the fine-tuning of properties such as hydrophilicity, chemical resistance, and stimuli-responsiveness. For instance, copolymerization with hydrophilic monomers can enhance water absorption, while copolymerization with hydrophobic monomers can improve performance in non-aqueous environments.

A significant aspect of designing functional polymers is the ability to introduce specific functionalities either before or after polymerization. Acryloylurea itself provides a primary functionality through its urea group. However, further modifications can be achieved by reacting the urea protons or by incorporating other functional monomers into the polymer chain. This versatility in design and synthesis opens up a wide array of possibilities for creating materials with tailored properties for advanced engineering applications.

Polymeric Matrices for Molecular Recognition Applications

The urea group in acryloylurea is a key feature that makes its polymers promising candidates for applications in molecular recognition. Urea is well-known for its ability to form strong and specific hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This property is crucial for the creation of polymeric matrices that can selectively bind to target molecules.

Molecularly Imprinted Polymers (MIPs) for Specific Analyte Sensing

Molecularly imprinted polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. nih.govtechnologies-engineering.com.uanih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

Acryloylurea, with its ability to form multiple hydrogen bonds, is a promising functional monomer for the synthesis of MIPs. The urea group can interact with various functional groups on a template molecule, such as carboxyls, amides, and hydroxyls, leading to the formation of stable pre-polymerization complexes. This strong interaction is critical for creating well-defined binding sites and achieving high selectivity and affinity in the resulting MIP.

The performance of MIPs in sensing applications depends on the strength and specificity of the interaction between the functional monomer and the template. The dual hydrogen-bonding capability of the urea moiety in acryloylurea could potentially lead to MIPs with enhanced recognition properties for a variety of analytes, including pharmaceuticals, environmental pollutants, and biological molecules.

Biomimetic Polymer Design and Fabrication

Biomimetic polymers are synthetic materials designed to mimic the structure and function of biological macromolecules. nih.govresearchgate.net These materials often incorporate recognition elements that can selectively interact with biological targets. The urea group, being a common motif in biological systems and capable of forming hydrogen bonds similar to those found in proteins and nucleic acids, makes acryloylurea an interesting candidate for the design of biomimetic polymers.

Polymers containing urea functionalities can be designed to recognize and bind to specific biological molecules through non-covalent interactions. This capability is essential for applications such as biosensors, drug delivery systems, and artificial enzymes. By incorporating acryloylurea into polymer chains, it may be possible to create materials that can mimic the molecular recognition processes observed in nature. The fabrication of such polymers can be achieved through various polymerization techniques, allowing for control over the polymer architecture and the spatial arrangement of the recognition sites.

Integration into Conducting Polymer Systems and Electrochemical Platforms

While poly(acryloylurea) itself is not intrinsically conducting, it can be integrated into conducting polymer systems to create functional electrochemical platforms. mdpi.com This can be achieved by forming composites or copolymers with known conducting polymers like polyaniline, polypyrrole, or polythiophene. The insulating poly(acryloylurea) matrix can provide mechanical support and specific recognition capabilities, while the conducting polymer component facilitates charge transport.

In such a sensor, the target analyte would selectively bind to the imprinted cavities in the poly(acryloylurea) matrix, causing a change in the local environment of the conducting polymer. This change, in turn, could be detected as a measurable electrical signal (e.g., a change in current, potential, or impedance), allowing for the sensitive and selective detection of the analyte.

Acryloylurea-Based Hydrogels and Superabsorbent Materials

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or aqueous solutions. banglajol.infonih.govnih.gov Superabsorbent materials are a class of hydrogels with exceptionally high water-absorbing capacity. nih.govgelsap.commdpi.com The properties of hydrogels are largely determined by the chemical nature of the polymer chains and the cross-linking density.

Acryloylurea, containing both a hydrophilic urea group and a polymerizable acrylate (B77674) group, is a suitable monomer for the synthesis of hydrogels. The urea group can form hydrogen bonds with water molecules, contributing to the hydrophilicity and water-retention capacity of the hydrogel. The swelling behavior and mechanical properties of acryloylurea-based hydrogels can be controlled by adjusting the cross-linker concentration and by copolymerizing acryloylurea with other monomers. nih.govbanglajol.infokinampark.comfrontiersin.orgnih.gov

For example, copolymerization with ionic monomers could introduce pH-sensitivity to the hydrogel, while copolymerization with temperature-responsive monomers could lead to thermo-sensitive materials. The strong intermolecular hydrogen bonding provided by the urea groups is also expected to enhance the mechanical strength and stability of the hydrogels. nih.govkinampark.com

Below is a table summarizing the swelling and mechanical properties of related poly(acrylamide-co-acrylic acid) hydrogels, which can provide insights into the expected behavior of acryloylurea-based systems.

| Property | Poly(acrylamide-co-acrylic acid) Hydrogels | Potential for Acryloylurea-Based Hydrogels |

| Swelling Ratio | High, dependent on acrylic acid content and pH | Potentially high due to hydrophilic urea groups |

| Mechanical Strength | Generally soft, can be improved with higher cross-linking | Expected to be enhanced by strong hydrogen bonding from urea groups |

| Stimuli-Responsiveness | pH-responsive due to carboxylic acid groups | Can be made stimuli-responsive through copolymerization |

Applications in Coatings, Adhesives, and Textile Science

In coatings , the incorporation of acryloylurea can enhance adhesion to various substrates through hydrogen bonding interactions. nih.govresearchgate.net It may also improve the coating's resistance to chemicals and abrasion. The ability to form a cross-linked network can lead to hard and durable finishes.

In adhesives , the hydrogen-bonding capability of the urea moiety can significantly increase the cohesive strength of the adhesive and its adhesion to polar surfaces. nih.govspecialchem.comspecialchem.com Polyurea-based adhesives are known for their fast curing and strong bonding. specialchem.com

In textile science , acryloylurea-based polymers can be used as finishing agents to impart desirable properties to fabrics. ekb.egacti-chem.co.zasylicglobal.com For instance, they could be used to improve wrinkle resistance, dimensional stability, and dye fixation. The ability of the urea group to interact with textile fibers can lead to durable finishes that withstand washing and wear. Polyurethane and polyacrylate finishes are widely used in the textile industry for similar purposes. ekb.egsylicglobal.comnanobioletters.com

The following table outlines potential research findings for acryloylurea-based systems in these applications, based on the known properties of related polymer systems.

| Application | Key Property Enhancement with Acryloylurea | Anticipated Research Findings |

| Coatings | Adhesion, Hardness, Chemical Resistance | Improved substrate adhesion and durability of the coating film. |

| Adhesives | Cohesive Strength, Adhesion to Polar Substrates | Enhanced bond strength and faster curing times. |

| Textile Finishing | Wrinkle Resistance, Dye Fixation, Durability | Increased fabric performance and longevity of the finish. |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of acryloylurea. libretexts.orgnih.govmdpi.com By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be determined.

The ¹H NMR spectrum of acryloylurea is expected to show distinct signals for the vinyl protons and the N-H protons of the urea (B33335) moiety. The three vinyl protons will appear as a complex multiplet system due to geminal and cis/trans couplings. The two N-H protons of the urea group are expected to show distinct signals, which may be broadened due to quadrupole effects of the nitrogen atom and chemical exchange.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbons, the vinyl carbons, and the urea carbon. The chemical shifts of these carbons are indicative of their electronic environment. Data for similar acrylate (B77674) and urea-containing structures support the expected chemical shift ranges. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acryloylurea

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Vinyl Protons | ¹H | 5.5 - 6.5 | Complex multiplet pattern due to J-coupling. |

| Urea N-H Protons | ¹H | 8.0 - 12.0 | May appear as broad singlets; chemical shift is solvent-dependent. |

| Acryloyl C=O | ¹³C | 165 - 170 | Carbonyl of the acryloyl group. |

| Urea C=O | ¹³C | 155 - 160 | Carbonyl of the urea group. |

| Vinyl CH₂ | ¹³C | ~128 | Terminal vinyl carbon. |

| Vinyl CH | ¹³C | ~132 | Vinyl carbon attached to the carbonyl group. |

Note: Predicted values are based on standard chemical shift ranges for the respective functional groups and data from analogous structures. organicchemistrydata.orgchemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton signals to their directly attached carbons and confirm the connectivity throughout the molecule. researchgate.net

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of acryloylurea and to study its fragmentation patterns, which provides further structural verification. lcms.cz The nominal molecular weight of acryloylurea (C₄H₆N₂O₂) is 114.10 g/mol . High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, confirming the elemental composition. rsc.org

Ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. nih.govnih.govresearchgate.net ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, which helps in the straightforward determination of the molecular weight. nih.gov EI is a higher-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" for the molecule. libretexts.orgmiamioh.edu

The fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for acryloylurea would include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups.

McLafferty Rearrangement: Possible if the structure were modified with a longer alkyl chain.

Loss of small neutral molecules like ammonia (B1221849) (NH₃), water (H₂O), or isocyanic acid (HNCO).

Table 2: Predicted Mass Spectrometry Fragments for Acryloylurea

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |

| 114 | [C₄H₆N₂O₂]⁺ | Molecular ion (M⁺) |

| 97 | [C₄H₅N₂O]⁺ | Loss of OH radical |

| 71 | [C₃H₃O₂]⁺ | Loss of urea radical (NHCONH₂) |

| 55 | [C₃H₃O]⁺ | Acryloyl cation, a very common fragment for acryloyl derivatives. |

| 44 | [H₂NCO]⁺ | Carbamoyl cation |

| 43 | [HNCO]⁺ | Isocyanic acid radical cation |

Note: Fragmentation is highly dependent on the ionization method and energy used. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in acryloylurea. researchgate.netresearchgate.net The spectra are complementary and provide a comprehensive profile of the molecule's vibrational modes. horiba.comamericanpharmaceuticalreview.com

Key expected absorptions in the IR spectrum include: libretexts.orglibretexts.org

N-H Stretching: In the region of 3200-3400 cm⁻¹, typically appearing as two distinct bands for the primary amine part of the urea.

C-H Stretching: Vinylic C-H stretches appear just above 3000 cm⁻¹, while any aliphatic C-H would be just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are expected. The amide I band (primarily C=O stretch) of the acryloyl group and the urea C=O stretch will likely appear in the 1650-1750 cm⁻¹ region.

C=C Stretching: A band around 1640 cm⁻¹ corresponding to the carbon-carbon double bond.

N-H Bending: The amide II band (N-H bend coupled with C-N stretch) is expected around 1550-1620 cm⁻¹.

Raman spectroscopy is particularly sensitive to the non-polar C=C double bond, which would show a strong signal, whereas the polar C=O and N-H bonds would be more prominent in the IR spectrum. horiba.com

Table 3: Characteristic Vibrational Frequencies for Acryloylurea

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H (Urea) | Stretching | 3200 - 3400 | 3200 - 3400 | Strong (IR), Medium (Raman) |

| =C-H (Vinyl) | Stretching | 3020 - 3100 | 3020 - 3100 | Medium (IR & Raman) |

| C=O (Acryloyl) | Stretching (Amide I) | ~1700 | ~1700 | Strong (IR), Medium (Raman) |

| C=O (Urea) | Stretching | ~1670 | ~1670 | Strong (IR), Medium (Raman) |

| C=C (Vinyl) | Stretching | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| N-H (Urea) | Bending (Amide II) | 1550 - 1620 | 1550 - 1620 | Strong (IR), Weak (Raman) |

Note: The exact frequencies and intensities can be influenced by hydrogen bonding and the physical state of the sample.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized batch of acryloylurea and for separating it from any unreacted starting materials (e.g., urea, acryloyl chloride) or by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for such analyses. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity analysis. Detection could be achieved using a UV detector, leveraging the chromophores (C=C and C=O) in the molecule.

Gas Chromatography (GC): GC could be used if the compound is sufficiently volatile and thermally stable. It would provide high-resolution separation and quantification of volatile impurities. Coupling GC to a mass spectrometer (GC-MS) would allow for the simultaneous separation and identification of any impurities. nih.gov

Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative method to monitor the progress of the synthesis reaction and to determine the appropriate conditions for larger-scale column chromatography purification.

The choice between these techniques depends on the compound's polarity, volatility, and thermal stability. For a relatively polar and potentially thermally sensitive molecule like acryloylurea, HPLC is often the preferred method for purity assessment. metwarebio.com

Electrochemical Characterization of Acryloylurea-Modified Electrodes

Acryloylurea, through its vinyl group, can be polymerized to form poly(acryloylurea). This polymer can be used to modify the surface of an electrode (e.g., glassy carbon, gold, or platinum), creating a chemically modified electrode (CME). mdpi.commdpi.com The characterization of such an electrode is vital to understand its electrochemical behavior and potential applications, for example, as a chemical sensor. researchgate.netmyu-group.co.jppeacta.org

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of a CME. ossila.comlibretexts.org For an electrode modified with a poly(acryloylurea) film, CV can provide several key pieces of information:

Electrochemical Window: By scanning over a wide potential range in a blank electrolyte, the stability of the polymer film can be determined. The potential range where no significant background current flows defines the useful working window of the electrode.

Redox Activity: While the acryloylurea backbone itself is not typically redox-active, CV can reveal the electrochemical behavior of any species that might be incorporated into or adsorbed onto the polymer film.

Permeability and Blocking Effects: By using a known redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, the permeability of the polymer film can be assessed. A decrease in the peak currents and an increase in the peak-to-peak separation compared to a bare electrode indicates that the film is acting as a barrier to electron transfer. nih.gov

The shape of the cyclic voltammogram provides qualitative insights into the electrochemical processes occurring at the electrode surface. comsol.com

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative trace analysis. numberanalytics.compineresearch.commaciassensors.com If an acryloylurea-modified electrode were to be used as a sensor, DPV would be the preferred method for detection.

The principle relies on the ability of the urea functional groups in the polymer matrix to act as ligands, complexing with specific analytes, such as heavy metal ions. peacta.orgresearchgate.net The process would typically involve:

Preconcentration: The modified electrode is immersed in the sample solution at open circuit or a fixed potential, allowing the target analyte to accumulate on the electrode surface by binding to the urea sites.

Voltammetric Scan: A DPV scan is then performed in a clean electrolyte solution. The analyte is stripped from the electrode by the potential sweep, generating a current peak.

The height of this peak is directly proportional to the concentration of the analyte in the original sample. abechem.com DPV's enhanced sensitivity comes from its method of current sampling, which effectively minimizes the contribution from non-faradaic (charging) current, resulting in a lower limit of detection (LOD) compared to CV. biointerfaceresearch.com

Electrochemical Impedance Spectroscopy for Interfacial Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of interfaces, such as those between a polymer coating and a metal substrate. mdpi.comyoutube.com It functions by applying a small amplitude sinusoidal AC potential signal over a wide range of frequencies and measuring the resulting current response. gamry.com This allows for the characterization of various electrochemical processes occurring at the interface. youtube.com While direct studies on acryloylurea are not prevalent, the methodology is extensively applied to related acrylic polymer systems to determine their stability and protective qualities. mdpi.comrsc.org

In a typical application, an acryloylurea-based polymer film would be applied to a conductive substrate, which then serves as the working electrode in a three-electrode electrochemical cell, alongside a reference and a counter electrode. scispace.com The assembly is immersed in an electrolyte solution, often a saline environment like 3.5 wt% NaCl, to simulate corrosive conditions. scispace.com By measuring the impedance at different immersion intervals, one can monitor the degradation of the film and the onset of corrosion at the substrate interface. mdpi.comscispace.com

The data from EIS measurements are commonly visualized using Bode and Nyquist plots. gamry.comscispace.com The Bode plot shows the impedance modulus (|Z|) and phase angle versus frequency, while the Nyquist plot represents the imaginary part of impedance against the real part. gamry.com A high impedance modulus at low frequencies (e.g., 0.01 Hz) is indicative of excellent barrier properties and corrosion protection. rsc.orgscispace.com For instance, high-performance acrylic polyurethane coatings can exhibit impedance moduli greater than 10^9 to 10^11 Ω·cm². rsc.orgscispace.com A significant drop in this value over time suggests the ingress of electrolytes and a loss of the film's protective ability. mdpi.com

Furthermore, changes in the film's capacitance can be tracked. An initial low capacitance value is characteristic of an intact, insulating polymer film. gamry.com An increase in capacitance often signifies water uptake by the polymer matrix. A more substantial rise can indicate the delamination of the film and the formation of an electrical double layer at the polymer-metal interface, signaling the beginning of a corrosion process. mdpi.comgamry.com By fitting the EIS data to equivalent electrical circuit models, quantitative parameters such as coating resistance, capacitance, and charge transfer resistance can be extracted to model the degradation process. scispace.com

Table 1: Hypothetical EIS Data for an Acryloylurea-Based Coating on Steel

This table illustrates the expected changes in impedance modulus and film capacitance over time when exposed to a corrosive environment.

Microscale Thermophoresis for Interaction Kinetics Studies

Microscale Thermophoresis (MST) is an advanced biophysical technique for the quantitative analysis of molecular interactions in solution. wikipedia.orgnih.gov It is an immobilization-free technology, meaning the measurements are performed without tethering molecules to a surface, which allows for analysis under close-to-native conditions. wikipedia.orgcancer.gov The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in a molecule's size, charge, and hydration shell. nih.govdtu.dk

To study the interaction kinetics of acryloylurea with a target molecule, such as a protein or enzyme, a typical MST experiment would be designed as follows. One of the binding partners, usually the larger molecule like a protein, is fluorescently labeled or monitored using its intrinsic tryptophan fluorescence. nih.gov A constant, low concentration of this fluorescently tagged molecule is mixed with varying concentrations of acryloylurea, which acts as the non-fluorescent ligand. wikipedia.org These samples are then loaded into thin glass capillaries for analysis. cancer.gov

Inside the MST instrument, an infrared laser creates a precise microscopic temperature gradient in the capillary. cancer.gov The movement of the fluorescent molecules along this gradient is monitored. dtu.dk When acryloylurea binds to its target, the resulting complex will have a different size, charge, and/or hydration shell compared to the unbound fluorescent molecule. nih.gov This difference leads to a change in its thermophoretic mobility. dtu.dk

The MST instrument records the fluorescence intensity in the heated region, and the normalized fluorescence change is plotted against the logarithm of the ligand (acryloylurea) concentration. This results in a dose-response curve from which the binding affinity, expressed as the dissociation constant (K_d), can be accurately determined. wikipedia.org The technique is highly versatile, requiring only small sample volumes, and can be used in various buffers and even complex biological liquids. nih.govcancer.gov This makes MST a powerful tool for screening and characterizing the binding behavior of small molecules like acryloylurea.

Table 2: Example of MST Titration Data for Acryloylurea Interacting with a Target Protein

This interactive table presents data from a hypothetical MST experiment to determine the binding affinity between acryloylurea and a fluorescently labeled protein.

| Acryloylurea Concentration (µM) | Normalized Fluorescence (F_norm) | Interpretation |

| 0.01 | 9.8 | Baseline fluorescence of unbound protein. |

| 0.1 | 9.6 | Minimal binding observed. |

| 1.0 | 8.5 | Partial binding, signal starts to change. |

| 5.0 | 5.1 | Approaching saturation, significant binding. |

| 10.0 | 2.3 | Near-complete binding of the target protein. |

| 50.0 | 2.1 | Saturation point reached. |

| Calculated K_d | ~4.5 µM | Dissociation constant derived from the binding curve. |

Computational and Theoretical Investigations of Acryloylurea Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic distribution, bonding characteristics, and potential reactivity sites within a molecule.

Specific Density Functional Theory (DFT) studies focused on the detailed electronic structure and reactivity predictions for Acryloylurea were not prominently identified within the searched literature. Generally, DFT calculations are utilized to determine optimized molecular geometries, electron density distributions, partial atomic charges, and energy levels, which are foundational for predicting chemical reactivity and stability chemrxiv.orgdiva-portal.orgekb.egrsc.org. These studies typically involve simulating molecules in various environments to understand how their electronic properties are influenced by their surroundings.

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key theoretical approach for predicting molecular reactivity diva-portal.orgyoutube.compku.edu.cnresearchgate.net. The HOMO is associated with a molecule's nucleophilic character, while the LUMO relates to its electrophilic character. Specific FMO analyses directly pertaining to Acryloylurea were not found in the reviewed literature. Such analyses typically help in understanding reaction mechanisms by identifying the most reactive sites and predicting the likelihood of electron transfer between molecules youtube.compku.edu.cn.

Molecular Dynamics Simulations of Acryloylurea-Containing Polymers

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and materials over time, providing insights into structural evolution, interactions, and macroscopic properties. For Acryloylurea, MD simulations have been explored in the context of polymer systems.

MD simulations have been used to assess hydrogen-bonding interactions involving Acryloylurea with comonomers, such as acrylic acid, which can guide solvent selection for polymerization processes benchchem.com. Generally, MD simulations are valuable for understanding the conformational changes, chain dynamics, and intermolecular forces within polymer chains, thereby predicting properties like thermal stability and mechanical behavior researchgate.netmdpi.com.

Molecular Docking Studies of Acryloylurea Interactions with Biological Macromolecules (e.g., tubulin, enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, commonly applied to study ligand-protein interactions.

Studies involving derivatives of (meth)acryloyl)urea have utilized molecular docking to confirm interactions with the tubulin protein scribd.com. These investigations aim to elucidate how such compounds might interact with biological targets, potentially influencing cellular processes. For related urea (B33335) derivatives, molecular docking studies have indicated that compounds can bind to tubulin, often at specific sites like the colchicine-binding site, thereby interfering with tubulin polymerization and depolymerization, which are critical for cell division derpharmachemica.com. This mechanism is relevant for understanding potential biological activities.

| Study Focus | Target Macromolecule | Computational Method | Key Findings / Interaction Aspects | Reference |

| Interaction Confirmation | Tubulin protein | Molecular Docking | Confirms interaction with tubulin protein for (meth)acryloyl)urea derivatives. | scribd.com |

| Mechanism of Action Elucidation | Tubulin | Molecular Docking | Binding to tubulin, potentially at the colchicine-binding site, to inhibit polymerization/depolymerization processes. | derpharmachemica.com |

| Hydrogen-bonding Interactions | N/A (Comonomers) | Molecular Dynamics | Assessment of hydrogen-bonding interactions with comonomers like acrylic acid to guide solvent selection. | benchchem.com |

Computational Modeling of Polymerization Processes

Computational modeling plays a significant role in understanding and optimizing polymerization reactions. However, specific computational modeling studies focused on the polymerization processes of Acryloylurea itself were not readily identified in the searched literature. Generally, molecular simulation techniques are employed to predict and optimize the physicochemical properties of polymers and their synthesis pathways mdpi.com.

Quantitative Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models establish mathematical correlations between the chemical structure of a molecule and its properties or reactivity researchgate.netwikipedia.orgrsc.org. These models are powerful tools for predicting the behavior of new or untested compounds.

While specific QSRR or QSPR studies directly focused on Acryloylurea were not identified in the searched literature, these methodologies are broadly applied across various chemical domains. QSPR models are used to predict a wide range of properties, including solubility, toxicity, and binding affinities, which are crucial in drug discovery and materials science researchgate.netwikipedia.orgnih.gov. QSRR, a related field, focuses on predicting molecular behavior in chromatographic systems ontosight.ai. These computational approaches aim to accelerate the discovery and design of molecules with desired characteristics by leveraging structural information researchgate.netnih.gov.

Compound List:

Acryloylurea

Acrylic acid

Acryloylurea in Chemical Biology and Advanced Precursor Chemistry

Precursor Chemistry for Nucleoside and Nucleotide Analogues

The synthesis of nucleoside and nucleotide analogues is a significant area in medicinal chemistry, driven by their potential as antiviral and anticancer agents nih.govcardiff.ac.uk. While direct evidence of acryloylurea serving as a primary precursor for established nucleoside or nucleotide analogues is limited in the reviewed literature, its involvement in synthetic pathways leading to components relevant to these structures has been noted.

Acryloylurea has been identified as an intermediate in the synthesis of pyrimidine (B1678525) derivatives ncl.res.in. Pyrimidines are fundamental heterocyclic bases found in DNA and RNA, making their synthetic accessibility crucial for the development of modified nucleobases used in nucleoside analogues nih.govncl.res.in. Specifically, acryloylurea can be formed from precursors like 3-ethoxy-N-carboethoxy-2-ethylacrylamide and subsequently utilized in reactions to yield pyrimidine structures ncl.res.in. Furthermore, acryloylurea itself has been employed as a reactant in synthetic sequences that produce compounds with potential antiviral activity, a field where nucleoside analogues are prominent nih.govcardiff.ac.uk. These synthetic routes suggest acryloylurea can act as a building block or intermediate in the broader landscape of synthesizing molecules relevant to nucleoside and nucleotide analogue research.

Elucidation of Enzyme Inhibition Kinetics and Mechanisms by Acryloylurea Derivatives

Derivatives of acryloylurea have been investigated for their potential as enzyme inhibitors, with a particular focus on understanding their kinetic mechanisms. Adamantanyl-acryloylurea, specifically identified as compound 11 (Cpd 11), has been studied for its inhibitory effects on enzymes such as DNMT2 (DNA methyltransferase 2) and Staphylococcus aureus Sortase A nih.govresearchgate.netresearchgate.netresearchgate.net.

These studies often involve detailed kinetic analyses to characterize the nature of the inhibition. Adamantanyl-acryloylurea has been shown to act as an irreversible covalent inhibitor, a mechanism elucidated through time-dependent inactivation assays and kinetic parameter determination nih.govresearchgate.netresearchgate.netresearchgate.net. For instance, in studies on DNMT2, adamantanyl-acryloylurea demonstrated a significant inhibition constant (KI) and an IC50 value in the micromolar range, indicating potent inhibitory activity nih.govresearchgate.net. The kinetic data, often derived from Michaelis-Menten kinetics and analyzed using methods like Lineweaver-Burk plots, helps in understanding how these derivatives interact with enzymes at a molecular level nih.govresearchgate.netresearchgate.net.

Table 1: Kinetic Parameters of Adamantanyl-Acryloylurea (Cpd 11) Against DNMT2

| Parameter | Value | Reference |

| IC50 | 4.1 µM | nih.gov |

| KI | Not specified | nih.govresearchgate.net |

| kinact | Not specified | nih.govresearchgate.net |

Note: Specific values for KI and kinact were not consistently provided across all studies for direct tabulation but were determined through kinetic analyses.

Rational Design of Chemical Probes for Biochemical Research

The characterization of adamantanyl-acryloylurea's inhibitory action against specific enzymes positions it as a valuable tool in biochemical research, functioning as a chemical probe to dissect enzyme mechanisms. Its ability to act as an irreversible covalent inhibitor allows researchers to probe the active sites of enzymes and understand the kinetics of inactivation nih.govresearchgate.netresearchgate.net.

In biochemical studies, chemical probes are designed to selectively interact with biological targets, providing insights into cellular processes and validating molecular targets for drug discovery researchgate.netresearchgate.netmdpi.com. Adamantanyl-acryloylurea has been employed in assays to study enzyme kinetics, displacement of other probes, and time-dependent inactivation, thereby elucidating the mechanism of enzyme inhibition nih.govresearchgate.netresearchgate.netresearchgate.net. The detailed kinetic characterization, including determination of inhibition constants and observation of time-dependent effects, contributes to the rational design and application of such molecules as probes for understanding enzymatic pathways and identifying potential drug targets nih.govresearchgate.net. In some contexts, it has been explicitly referred to as a "novel chemical probe" due to its specific inhibitory properties and utility in mechanistic studies researchgate.net.

Applications in Organocatalysis and Asymmetric Synthesis (as a scaffold component)

The role of acryloylurea and its derivatives in organocatalysis and asymmetric synthesis, particularly as scaffold components, appears to be an emerging or less extensively documented area within the reviewed literature. While general discussions on organocatalysis and asymmetric synthesis highlight the importance of various scaffolds, direct applications of acryloylurea in these specific catalytic processes are not prominently detailed.

However, acryloylurea derivatives have been mentioned in the context of polymerization reactions. For instance, acryloylurea derivatives have been explored in stereospecific anionic polymerization, aiming for the synthesis of highly isotactic polymers researchgate.net. This suggests a potential role in creating chiral polymeric materials, where the structure of the monomer or its derivatives could influence the stereochemistry of the resulting polymer. Additionally, acryloylurea has been utilized as a functionalizing agent for nanomaterials, such as in the creation of composites for electrochemical biosensors, which involves polymer chemistry but is distinct from traditional organocatalysis or asymmetric synthesis scaffolds mdpi.comacs.orgresearchgate.netmdpi.com. Its use in the synthesis of molecularly imprinted polymers (nanoMIPs) also points to its utility in polymer science and material development researchgate.net.

Compound List:

Acryloylurea

Adamantanyl-acryloylurea (Cpd 11)

(Methyl)acryloylurea

Acryloylurea derivatives

3-ethoxy-N-carboethoxy-2-ethylacrylamide

Cyanocobalamin (Vitamin B12)

Future Research Directions and Emerging Paradigms for Acryloylurea Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of acryloylurea and its derivatives is a gateway to new materials. Future research will likely move beyond traditional batch methods to embrace more efficient, sustainable, and precise synthetic strategies.

Green Chemistry Approaches: The development of environmentally benign synthetic routes for acryloylurea is a primary objective. This includes exploring enzymatic or biocatalytic methods. Biocatalysis, using enzymes in organic solvents or even supercritical fluids, offers high selectivity and mild reaction conditions, potentially reducing waste and energy consumption. nih.govuci.edunih.govrsc.org The inherent chemo-, regio-, and stereoselectivity of enzymes could be harnessed to produce acryloylurea and its functionalized derivatives with high purity. nih.gov

Continuous Flow Chemistry: Flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and process control. thieme-connect.denih.govdrreddys.comeuropa.eu Future work could focus on developing continuous-flow processes for acryloylurea synthesis. This would allow for the safe handling of reactive intermediates and the potential to telescope multiple reaction steps, streamlining production and enabling high-throughput synthesis of derivative libraries. nih.govdrreddys.com Such methods are increasingly used for the production of active pharmaceutical ingredients (APIs) and could be adapted for this specialty monomer. mdpi.com

Advanced Catalysis: Investigating novel catalysts for acryloylurea synthesis could lead to higher yields and novel derivatives. This includes the design of catalysts that can tolerate a wider range of functional groups, allowing for the one-pot synthesis of more complex acryloylurea-based monomers.

Development of Advanced Acryloylurea-Based Functional Materials

The true potential of acryloylurea lies in its polymerization to create functional materials. The combination of a polyacrylate backbone with the specific hydrogen-bonding capabilities of the urea (B33335) group opens avenues for materials with tailored properties.

Stimuli-Responsive Hydrogels: Acryloylurea is an ideal candidate for creating "smart" hydrogels that respond to external stimuli like pH, temperature, or specific molecules. mdpi.commdpi.com By copolymerizing acryloylurea with other monomers, hydrogels with tunable swelling/shrinking behavior can be designed. mdpi.comresearchgate.net The urea group's ability to form strong, directional hydrogen bonds can impart enhanced mechanical strength and stability to the hydrogel network, a common challenge in conventional hydrogels. mdpi.com These materials could find applications in drug delivery, tissue engineering, and biosensors. mdpi.comresearchgate.net

Self-Healing Polymers and Coatings: The reversible nature of the hydrogen bonds in the urea groups makes acryloylurea a prime monomer for developing self-healing materials. nih.govrsc.orgmdpi.comresearchgate.net When a polymer matrix based on poly(acryloylurea) is damaged, the hydrogen bonds can break and reform, autonomously repairing the material. pcimag.comnih.gov This could be particularly valuable in high-performance coatings, where micro-cracks could be healed to prevent corrosion and extend the lifespan of the coated substrate. cureusjournals.compcimag.comarkema.com Research could focus on tuning the density and strength of these hydrogen-bonding networks to control the rate and efficiency of the healing process. rsc.org

High-Performance Copolymers and Blends: The incorporation of acryloylurea into copolymers can significantly modify the properties of standard acrylic polymers. pcimag.comresearchgate.net Its ability to introduce strong intermolecular interactions can enhance properties such as adhesion, toughness, and thermal stability. Future work will likely explore the synthesis of block copolymers containing acryloylurea segments to create well-defined nanostructures for applications in advanced coatings and nanotechnology. youtube.com

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of how acryloylurea behaves at a molecular level is crucial for designing new materials and predicting their properties. Advanced analytical techniques are indispensable in this pursuit.

Spectroscopic Analysis of Hydrogen Bonding: Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for studying hydrogen bonding. researchgate.netnih.govresearchgate.netprimescholars.com Future research will involve detailed temperature-dependent and concentration-dependent FTIR studies to quantify the extent and strength of hydrogen bonding in acryloylurea-based polymers. researchgate.netyoutube.com This can reveal how the urea groups self-associate (e.g., forming dimers or longer tapes) and how these interactions influence the macroscopic properties of the material. nih.gov

Integration of Acryloylurea into Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, is a natural fit for acryloylurea due to its potent hydrogen-bonding urea group.

Self-Assembling Systems: The directional and specific nature of the N-H···O=C hydrogen bonds in the urea moiety can be exploited to drive the self-assembly of acryloylurea monomers or oligomers into well-defined supramolecular structures. nih.gov Researchers can explore how changes in solvent, temperature, or the addition of guest molecules can influence this assembly process, leading to the formation of fibers, sheets, or other complex architectures. drreddys.comnih.gov

Reversible and Adaptive Networks: The dynamic nature of hydrogen bonds makes them ideal for creating reversible polymer networks. researchgate.net Unlike traditional thermosets with permanent covalent crosslinks, the hydrogen-bond-based crosslinks in a poly(acryloylurea) network could dissociate upon heating and reform upon cooling. This would enable materials that are re-processable, recyclable, and potentially self-healing, aligning with the principles of a circular economy. researchgate.net

Hierarchical Materials: Future research could explore using acryloylurea as a building block to create hierarchical materials where structure is controlled on multiple length scales. For example, the self-assembly of acryloylurea-containing block copolymers could form nanostructures (micelles, cylinders), which are then linked together through hydrogen bonding to form a macroscopic material with properties derived from both the covalent and non-covalent interactions.

Q & A

Q. What established laboratory synthesis methods exist for acryloylurea, and how can reaction yields be optimized?

Acryloylurea is typically synthesized via the condensation of acryloyl chloride with urea in anhydrous conditions. Key variables include solvent choice (e.g., tetrahydrofuran vs. aqueous systems), catalyst selection (e.g., triethylamine for acid scavenging), and temperature control (0–5°C to minimize side reactions). Yield optimization requires rigorous purification via recrystallization or column chromatography, with yields reported between 60–85% depending on solvent polarity .

Q. Which analytical techniques are most reliable for confirming acryloylurea’s structural integrity and purity?

- 1H/13C NMR : Confirm acrylamide proton (δ 5.6–6.3 ppm) and urea carbonyl (δ 160–165 ppm).

- FTIR : Detect N-H stretches (~3200 cm⁻¹) and conjugated carbonyl bands (~1650 cm⁻¹).

- HPLC : Assess purity (>98% via reverse-phase C18 columns, 0.1% TFA mobile phase).

- Melting Point : Consistency with literature values (e.g., 132–134°C) indicates purity .

Q. How should acryloylurea be stored to prevent degradation, and what are the common degradation products?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Degradation in humid environments produces acrylic acid and urea, detectable via TGA (weight loss at 120–150°C) and LC-MS. Accelerated stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for acryloylurea synthesis?

Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). A factorial experimental design (e.g., 2³ design testing solvent, catalyst concentration, and temperature) with ANOVA can isolate significant factors. Replicate studies under inert atmospheres (glovebox) and standardized catalyst sourcing (e.g., ≥99% purity) reduce variability .

Q. What computational strategies predict acryloylurea’s reactivity in copolymerization systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model acryloylurea’s electron-deficient acrylamide group, predicting reactivity ratios (e.g., Q-e values) in radical copolymerization. Molecular dynamics (MD) simulations (GROMACS) assess hydrogen-bonding interactions with comonomers like acrylic acid, guiding solvent selection (e.g., water vs. DMF) .

Q. What methodologies best evaluate acryloylurea’s crosslinking efficiency in hydrogels amid conflicting literature data?

Conflicting data often stem from inconsistent crosslinker ratios or initiator types. Standardize testing via:

- Rheology : Frequency sweeps (0.1–100 Hz) to measure storage modulus (G’).

- Swelling Studies : Equilibrium swelling ratio (Q) in PBS (pH 7.4).

- SEM : Pore morphology analysis (critical point drying). Report variables like UV initiator concentration (e.g., 0.1–1.0 wt% Irgacure 2959) and acryloylurea:monomer ratios (1:10 to 1:50) .

Methodological Considerations

- Data Contradiction Analysis : Use Bland-Altman plots for method comparison (e.g., HPLC vs. NMR purity assays) .

- Experimental Reproducibility : Document detailed synthesis protocols (ISO 9001 standards) and share raw data via repositories like Zenodo .

- Statistical Validation : Apply Tukey’s HSD test for post-hoc analysis of yield variations across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.